Cas no 2680661-91-8 (benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate)

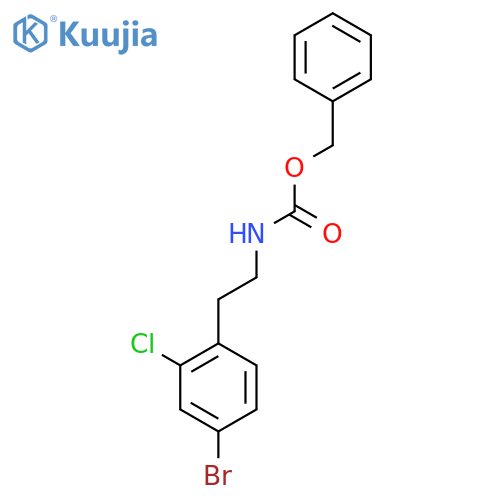

2680661-91-8 structure

商品名:benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680661-91-8

- benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate

- EN300-28300723

- benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate

-

- インチ: 1S/C16H15BrClNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

- InChIKey: MFAXBBDFOMADHJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)Cl)CCNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 366.99747g/mol

- どういたいしつりょう: 366.99747g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300723-10.0g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28300723-1.0g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28300723-5g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28300723-10g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28300723-0.25g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28300723-0.1g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28300723-5.0g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28300723-0.5g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28300723-1g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28300723-2.5g |

benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |

2680661-91-8 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

2680661-91-8 (benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 307-59-5(perfluorododecane)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量